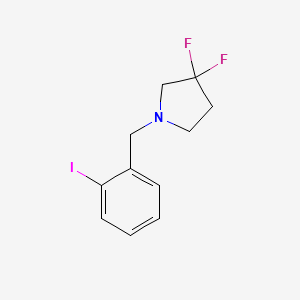
3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine: is a fluorinated pyrrolidine derivative. This compound is characterized by the presence of two fluorine atoms at the 3-position and an iodobenzyl group at the 1-position of the pyrrolidine ring. Fluorinated pyrrolidines are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine typically involves the following steps:
Fluorination of Pyrrolidine:
Iodobenzylation: The attachment of the iodobenzyl group to the pyrrolidine ring can be accomplished through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale fluorination and substitution reactions using optimized reaction conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the iodobenzyl group to a benzyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Iodobenzyl halides, suitable bases.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Benzyl-substituted pyrrolidine derivatives.
Substitution: Various nucleophile-substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: 3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Fluorinated pyrrolidines have shown promise as enzyme inhibitors and receptor antagonists, making them valuable in the development of new therapeutic agents .
Medicine: The compound’s potential medicinal applications include its use as a scaffold for designing drugs with improved pharmacokinetic properties. Fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target proteins, enhancing binding affinity and specificity. The iodobenzyl group can also participate in hydrophobic interactions, further stabilizing the compound-protein complex .
Molecular Targets and Pathways:
Comparison with Similar Compounds
3,3-Difluoro-1-(2-chlorobenzyl)pyrrolidine: Similar structure with a chlorobenzyl group instead of an iodobenzyl group.
3,3-Difluoro-1-(2-bromobenzyl)pyrrolidine: Similar structure with a bromobenzyl group instead of an iodobenzyl group.
3,3-Difluoro-1-(2-methylbenzyl)pyrrolidine: Similar structure with a methylbenzyl group instead of an iodobenzyl group.
Uniqueness: 3,3-Difluoro-1-(2-iodobenzyl)pyrrolidine is unique due to the presence of the iodobenzyl group, which can participate in specific interactions not possible with other halogenated benzyl groups. This uniqueness can lead to distinct biological activities and applications .
Properties
IUPAC Name |
3,3-difluoro-1-[(2-iodophenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2IN/c12-11(13)5-6-15(8-11)7-9-3-1-2-4-10(9)14/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIMFQRALMPCKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2IN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
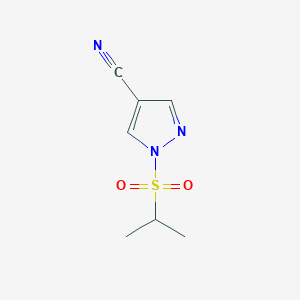
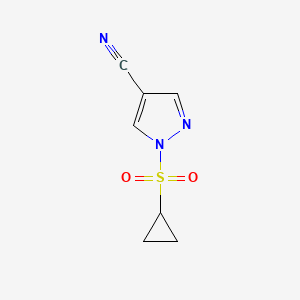
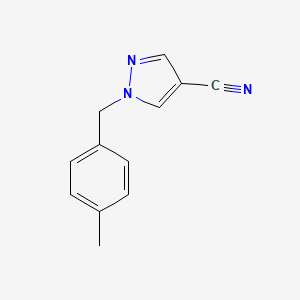
![1-[(2-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile](/img/structure/B8158794.png)
![1-[(4-Fluorophenyl)methyl]-1H-pyrazole-4-carbonitrile](/img/structure/B8158799.png)
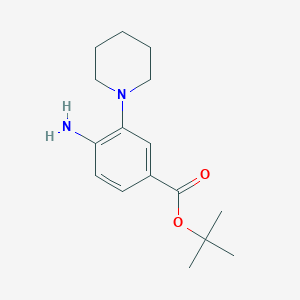
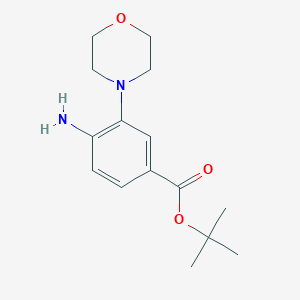
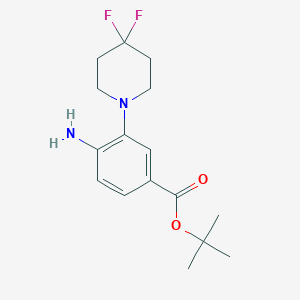
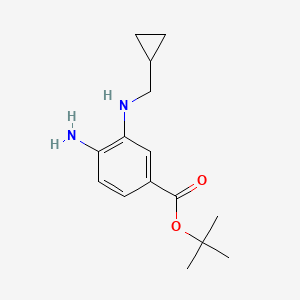
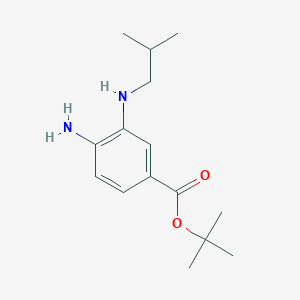
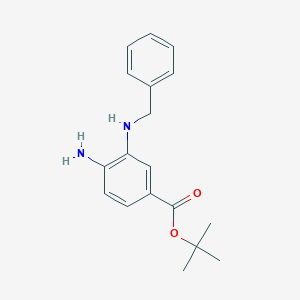
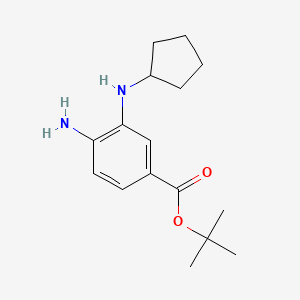
![Ethyl 3-(4-aminobicyclo[2.2.2]octan-1-yl)propanoate hydrochloride](/img/structure/B8158856.png)

